Thiencarbazone

Catalog No.
S654650
CAS No.
936331-72-5
M.F
C11H12N4O7S2
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiencarbazone

CAS Number

936331-72-5

Product Name

Thiencarbazone

IUPAC Name

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid

Molecular Formula

C11H12N4O7S2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17)

InChI Key

GLDAZAQRGCSFNP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

Synonyms

4-(N-(3-Methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl)sulfamoyl)-5-methylthiophene-3-carboxylic Acid; 4-[[[(4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-5-methyl-3-thiophenecarboxylic Acid;

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C

Herbicidal Activity:

  • Mode of Action: Thiencarbazone-methyl acts by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This ultimately disrupts protein synthesis and leads to plant death [Source: EPA Pesticide Fact Sheet: Thiencarbazone-Methyl, ].
  • Target Weeds: Research has shown its effectiveness against various broadleaf weeds and grasses, including pigweed, foxtail, and barnyardgrass [Source: Pesticide Fact Sheet Name of Chemical: Thiencarbazone-methyl Reason for Issuance, ].

Environmental Impact:

  • Soil Microflora: Studies have investigated the potential impact of Thiencarbazone-methyl on soil microbial communities. Research suggests it can negatively affect bacterial diversity and specific functional groups, highlighting the need for potential mitigation strategies [Source: Disturbance mitigation of thiencarbazone-methyl·isoxaflutole on bacterial communities through nitrification inhibitor and attapulgite, ].
  • Residue Levels: Research has been conducted to determine the residue levels of Thiencarbazone-methyl in various crops and processed commodities, informing regulatory decisions regarding safe consumption and environmental impact [Source: Thiencarbazone-Methyl Fact Sheet, ].

Safety and Regulatory Aspects:

  • Toxicological Studies: Research has been conducted to assess the potential human health and environmental risks of Thiencarbazone-methyl. These studies inform regulatory decisions regarding its safe use and potential hazards [Source: Thiencarbazone-methyl; Pesticide Tolerance, ].
  • Regulations: Regulatory agencies like the EPA in the United States set tolerance levels for Thiencarbazone-methyl residues in food products, ensuring consumer safety [Source: Thiencarbazone-methyl; Pesticide Tolerance, ].

Thiencarbazone is a chemical compound that belongs to the class of sulfonly-amino-carbonyl-triazolinones. Its molecular formula is C11H12N4O7S2C_{11}H_{12}N_{4}O_{7}S_{2} and it has a molecular weight of approximately 390.4 g/mol. Thiencarbazone is primarily known as a herbicide, specifically as a metabolite of thiencarbazone-methyl, which is widely used in agriculture for weed control. The compound appears as a white crystalline powder and exhibits various physical properties that influence its behavior in environmental settings, such as solubility and partitioning in soil and water .

As mentioned earlier, TCM acts as a selective herbicide by inhibiting ALS, an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in susceptible weeds. This disruption in amino acid synthesis ultimately leads to impaired plant growth and death.

  • The US Environmental Protection Agency (EPA) classifies TCM as having low acute toxicity via oral, dermal, or inhalation routes [].
  • It is not an eye or skin irritant and is not a skin sensitizer [].
  • However, as with any agricultural chemical, proper handling and safety precautions are crucial to avoid potential hazards. These include wearing appropriate personal protective equipment (PPE) during application and following recommended storage and disposal guidelines.

Thiencarbazone exhibits significant biological activity as an herbicide. It effectively controls a range of broadleaf and grassy weeds by targeting the acetolactate synthase enzyme. Studies have shown that thiencarbazone-methyl, its more commonly used form, can be degraded by certain fungal and bacterial strains, indicating potential pathways for bioremediation in contaminated environments . Additionally, thiencarbazone has been evaluated for its toxicological effects on non-target organisms, including aquatic life and soil microorganisms, which is crucial for assessing its environmental impact .

The synthesis of thiencarbazone typically involves multi-step organic reactions starting from simpler precursors. One common method includes the reaction of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions to form the desired triazolinone structure. This method allows for the introduction of various functional groups that can enhance the herbicidal activity or modify the compound's properties for specific applications .

Thiencarbazone is primarily used in agriculture as a selective herbicide. Its application is aimed at controlling weeds in various crops, particularly in corn and other cereal grains. The compound's effectiveness against resistant weed species makes it a valuable tool in integrated pest management strategies. Additionally, research into its degradation products has implications for environmental safety and regulatory assessments regarding pesticide residues in food and water sources .

Interaction studies involving thiencarbazone have focused on its behavior in soil and water systems. Research indicates that thiencarbazone can interact with soil components, affecting its adsorption and desorption characteristics. These interactions are critical for understanding its mobility and persistence in agricultural environments. Moreover, studies on microbial interactions reveal that certain bacterial strains can degrade thiencarbazone, suggesting potential bioremediation strategies for contaminated sites .

Thiencarbazone shares structural similarities with several other herbicides within the triazolinone class. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
ThiencarbazoneC₁₁H₁₂N₄O₇S₂Inhibits acetolactate synthase; effective against resistant weeds
Thiencarbazone-methylC₁₂H₁₄N₄O₇S₂More commonly used; broader spectrum of activity
CyprosulfamideC₁₂H₁₅N₃O₄SActs as a safener; enhances crop tolerance to herbicides
SulfentrazoneC₁₂H₁₄N₄O₄SDifferent mechanism of action; also an ALS inhibitor

Thiencarbazone's unique mechanism of action as an acetolactate synthase inhibitor distinguishes it from other compounds that may target different pathways or have alternative modes of action .

Acetolactate Synthase (ALS) Inhibition Mechanisms

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants. Thiencarbazone inhibits ALS by binding competitively to the enzyme’s substrate-binding site, preventing the conversion of pyruvate and 2-ketobutyrate into acetolactate and acetohydroxybutyrate [2] [3]. Structural studies reveal that ALS inhibitors like thiencarbazone interact with conserved amino acid residues near the catalytic domain, including Pro174 and Gly632 in wheat ALS [4]. Mutations at these residues (e.g., P174S, G632S) reduce herbicide binding affinity, leading to resistance [4].

Thiencarbazone’s binding mechanism involves hydrogen bonding with glutamine 184 and hydrophobic interactions with phenylalanine 174 in the ALS active site [4]. This disrupts the enzyme’s ability to stabilize reaction intermediates, halting BCAA synthesis. Compared to sulfonylureas, thiencarbazone exhibits a distinct binding orientation due to its triazolinone backbone, which may contribute to its broader weed control spectrum [3] [4].

Table 1: Key ALS Mutations Conferring Resistance to Thiencarbazone and Related Herbicides

MutationHerbicide Class AffectedBinding Energy (kcal/mol)*
P174STriazolinones-6.55
G632SSulfonylureas-6.29
P174FMultiple classes-7.18

*Data derived from molecular docking studies [4].

Branched-Chain Amino Acid Synthesis Disruption

ALS inhibition blocks the first committed step in BCAA biosynthesis, depriving plants of leucine, isoleucine, and valine. These amino acids are essential for protein synthesis, enzyme function, and stress response pathways [5]. Within 24–48 hours of thiencarbazone application, BCAA depletion triggers:

  • Cessation of cell division: Meristematic tissues exhibit reduced mitotic activity due to inadequate protein reserves [3].
  • Accumulation of toxic intermediates: 2-Ketobutyrate and pyruvate levels rise, inducing oxidative stress and membrane damage [3].
  • Growth arrest: Root and shoot elongation cease, followed by chlorosis and necrosis [2].

Table 2: Biochemical Consequences of ALS Inhibition

ParameterEffect ObservedTimeframe
BCAA concentration90% reduction in leaf tissue24–48 hours
2-Ketobutyrate levels3–5x increase6–12 hours
Antioxidant enzymesUpregulation (e.g., catalase, peroxidase)12–24 hours

Cellular and Physiological Response Pathways in Target Plants

Thiencarbazone’s inhibition of ALS activates multiple stress response pathways:

  • Reactive oxygen species (ROS) accumulation: Depleted BCAAs impair mitochondrial electron transport, increasing ROS production. This oxidizes lipids and proteins, leading to cellular leakage and necrosis [3].
  • Hormonal dysregulation: Abscisic acid (ABA) signaling is upregulated, accelerating stomatal closure and reducing photosynthetic efficiency [3].
  • Secondary metabolite shifts: Phenolic compounds and lignin precursors accumulate, further compromising cell wall integrity [3].

Notably, hormesis—a stimulatory effect at sublethal doses—has been observed in resistant Centaurea cyanus populations, where shoot biomass increased by 15–20% at half the recommended thiencarbazone dose [3]. This paradoxical response is linked to transient ROS signaling that enhances stress tolerance mechanisms [3].

Comparative Analysis with Other ALS-Inhibiting Compounds

Thiencarbazone’s efficacy and resistance profile differ significantly from other ALS inhibitors:

Table 3: Comparative Properties of Major ALS Inhibitor Classes

ClassExample CompoundBinding SiteResistance Mutations
TriazolinonesThiencarbazonePro174, Gly632P174S, G632S
SulfonylureasTribenuron-methylPro197, Trp574P197T, W574L
TriazolopyrimidinesFlumetsulamAla122, Ser653A122V, S653N
  • Binding affinity: Thiencarbazone exhibits stronger hydrophobic interactions than sulfonylureas, making it less susceptible to resistance caused by Pro197 mutations [4].
  • Cross-resistance patterns: Mutations at Pro174 confer resistance to triazolinones but not to imidazolinones, whereas Pro197 mutations affect sulfonylureas and triazolopyrimidines [3] [4].
  • Environmental stability: Thiencarbazone’s high water solubility (72 mg/L at pH 7) and low vapor pressure (~9×10⁻¹⁴ Pa) enhance its field persistence compared to volatile compounds like dicamba [1].

XLogP3

0.9

UNII

KAW004A9ZC

Other CAS

936331-72-5

Wikipedia

Thiencarbazone

Use Classification

Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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